Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)10-5-8-11-6-3-4-7-11/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZHZPXRRLLJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Isopropyl 2 Pyrrolidin 1 Yl Ethyl Amine
Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine as a Base
Amines are classic Brønsted-Lowry bases due to the ability of the nitrogen's lone pair to accept a proton. chemistrysteps.comfiveable.me The basicity of an amine is typically quantified by the pKₐ of its conjugate acid (R₂NH₂⁺). A higher pKₐ value for the conjugate acid corresponds to a stronger base. fiveable.melibretexts.org
The basic strength of an amine is influenced by several factors:
Inductive Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen and stabilizes the positive charge in the resulting ammonium (B1175870) cation. libretexts.orgquora.com This effect generally increases basicity in the order: tertiary > secondary > primary > ammonia. chemistrystudent.com
Solvation Effects : In aqueous solution, the stability of the protonated amine is also dependent on how well it is solvated by water molecules via hydrogen bonding. Primary ammonium ions (RNH₃⁺) can form three hydrogen bonds, secondary (R₂NH₂⁺) can form two, and tertiary (R₃NH⁺) can form only one. This solvation effect favors the basicity of primary and secondary amines over tertiary amines.
Steric Effects : Steric hindrance can affect the accessibility of the lone pair for protonation, though this is less of a factor for protonation than for nucleophilic attack on larger electrophiles because the proton (H⁺) is very small. quora.com
The interplay of these factors typically results in secondary alkyl amines being the strongest bases among amines in aqueous solution. quora.com this compound possesses two basic nitrogen centers: a secondary amine and a tertiary amine (in the pyrrolidine (B122466) ring). Both are expected to be significantly basic.
Table 2: pKₐ Values of Conjugate Acids of Selected Amines in Water
| Amine | Conjugate Acid pKₐ |
|---|---|
| Diethylamine (B46881) | 10.93 |
| Triethylamine (B128534) | 10.75 |
| Pyrrolidine | 11.27 |
| Piperidine | 11.12 |
| Isopropylamine (B41738) | 10.63 |
Data compiled from multiple sources. libretexts.org
Given these values, both nitrogen atoms in this compound are expected to be strong proton acceptors, with pKₐ values for their respective conjugate acids likely in the 10.5-11.3 range.
In organic synthesis, amine bases are frequently used as stoichiometric reagents to neutralize acidic byproducts or to promote reactions that require a base catalyst. Secondary amines can serve this purpose effectively. organic-chemistry.org For example, in alkylation reactions of a secondary amine with an alkyl halide, a base is often required to scavenge the HX produced. designer-drug.comthieme-connect.com
While highly hindered amines like diisopropylethylamine (Hünig's base) are often chosen when a non-nucleophilic base is required, less hindered secondary amines can also function as stoichiometric bases, particularly when their nucleophilicity does not lead to unwanted side reactions. thieme-connect.com Given its structure, this compound could be employed as a bifunctional reagent—a nucleophile in its own right or as a base to facilitate other transformations, such as elimination or condensation reactions. Its dual basic sites could also allow it to act as a proton shuttle or bidentate ligand in certain catalytic processes.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Ammonia |
| Ethylamine |
| Diethylamine |
| Triethylamine |
| n-Propylamine |
| Isopropylamine |
| t-Butylamine |
| Pyrrolidine |
| Piperidine |
| Morpholine |
| Diisopropylethylamine (Hünig's base) |
| Methanol (B129727) |
| Acetonitrile (B52724) |
Participation in Organic Transformations
The presence of a nucleophilic secondary amine allows this compound to engage in numerous classical organic reactions, leading to the formation of a diverse array of derivatives.
Amine Alkylation Reactions
The secondary amine of this compound can act as a nucleophile and react with alkyl halides in a nucleophilic aliphatic substitution reaction. This process, known as N-alkylation, leads to the formation of a tertiary amine. However, a common challenge in the alkylation of secondary amines is overalkylation. The resulting tertiary amine product is often still nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.
To favor the desired mono-alkylation product, reaction conditions can be controlled, for instance, by using a large excess of the initial amine. A more controlled approach for synthesizing tertiary amines is often reductive amination, which involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, followed by reduction. youtube.comwikipedia.org A self-limiting alkylation strategy using N-aminopyridinium salts has also been developed to achieve selective synthesis of secondary amines, where the alkylated product is rendered less nucleophilic than the starting material. acs.org
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product Type | Potential Byproduct |
| This compound | Methyl Iodide (CH₃I) | Tertiary Amine | Quaternary Ammonium Salt |
| This compound | Benzyl Bromide (C₆H₅CH₂Br) | Tertiary Amine | Quaternary Ammonium Salt |
Acylation and Sulfonylation of the Secondary Amine
The secondary amine functionality readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This nucleophilic addition-elimination reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrogen chloride (HCl) byproduct. ncert.nic.inchemistrystudent.comchemistrysteps.com The resulting products are N-substituted amides.
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield a sulfonamide. rsc.orgcbijournal.com These reactions are generally robust and are fundamental in synthetic chemistry for installing acyl or sulfonyl groups. The synthesis of sulfonamides is crucial as this functional group is present in many pharmaceutical compounds. cbijournal.comresearchgate.netresearchgate.net
| Reagent | Product Functional Group | General Conditions |
| Acetyl Chloride (CH₃COCl) | N-substituted Amide | Base (e.g., Pyridine) |
| Benzoyl Chloride (C₆H₅COCl) | N-substituted Amide | Base (e.g., Triethylamine) |
| p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Base (e.g., Pyridine) |
| Methanesulfonyl Chloride (MsCl) | Sulfonamide | Base (e.g., Triethylamine) |
Condensation Reactions with Carbonyl Compounds
When this compound reacts with aldehydes or ketones, it undergoes a condensation reaction to form an enamine. youtube.commasterorganicchemistry.com The mechanism is initiated by the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon. chemistrysteps.comjove.com This is followed by a series of proton transfers to form a carbinolamine intermediate. jove.com Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). jove.com Subsequent elimination of water and deprotonation of an adjacent carbon (the α-carbon) results in the formation of the C=C double bond of the enamine. chemistrysteps.commakingmolecules.comyoutube.com This reaction is reversible and can be driven to completion by removing the water as it forms. youtube.com
Addition Reactions to Unsaturated Systems
The nucleophilic character of the secondary amine allows it to participate in conjugate addition reactions, most notably the Michael addition (or aza-Michael reaction). wikipedia.org In this reaction, the amine adds to an α,β-unsaturated carbonyl compound or nitrile at the β-carbon position. acs.orgjlu.edu.cn These reactions are a powerful tool for forming carbon-nitrogen bonds under mild conditions. jlu.edu.cn The rate of reaction can be influenced by steric hindrance on the amine and the structure of the Michael acceptor. mst.edu Lewis acid catalysts can significantly increase the reaction rate. mst.edu Enamines, formed from the reaction described in section 3.3.3, are also effective Michael donors and can add to α,β-unsaturated carbonyls. jove.com
Oxidation and Reduction Pathways of Secondary Amines
Secondary amines like this compound are susceptible to several oxidative pathways. uomustansiriyah.edu.iq
Oxidative N-dealkylation: This process, often catalyzed by cytochrome P450 enzymes in metabolic contexts, involves the hydroxylation of the α-carbon of one of the alkyl groups attached to the nitrogen. nih.govencyclopedia.pub The resulting unstable carbinolamine intermediate then fragments, yielding a primary amine and a carbonyl compound (e.g., acetone (B3395972) from the isopropyl group). uomustansiriyah.edu.iqencyclopedia.pub
N-oxidation: Direct oxidation of the nitrogen atom can occur, leading to the formation of hydroxylamine (B1172632) intermediates. uomustansiriyah.edu.iqresearchgate.net These can sometimes be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq
Oxidation to Amides/Imides: Chemical oxidation using specific reagents can convert the amine to an amide. For example, oxoammonium-catalyzed oxidation can transform N-substituted amines into amides or imides via a hydride transfer mechanism. acs.orgchemrxiv.org
Regarding reduction, the amine functional group is already in a reduced state. However, reduction reactions are relevant in the synthesis of such amines. For instance, a common method to produce secondary amines is the reduction of amides or imines using reducing agents like lithium aluminum hydride (LiAlH₄) or various silanes in the presence of metal catalysts. organic-chemistry.orgrsc.org
Reaction Mechanism Elucidation for this compound Derivatization
Understanding the reaction mechanisms for the derivatization of this compound is key to controlling reaction outcomes and synthesizing new molecules. The mechanisms are generally consistent with those established for other secondary amines.
Acylation/Sulfonylation: The mechanism for these reactions is a nucleophilic addition-elimination. The lone pair of electrons on the secondary nitrogen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon (of the acyl chloride) or sulfur atom (of the sulfonyl chloride). savemyexams.comchemguide.co.ukdocbrown.info This breaks the π-bond, forming a tetrahedral intermediate. The intermediate then collapses, reforming the double bond (C=O or S=O) and eliminating the chloride ion as a leaving group. A base present in the reaction mixture then removes the proton from the nitrogen to yield the neutral amide or sulfonamide product. chemguide.co.ukdocbrown.info
Enamine Formation: The mechanism for this condensation reaction is a well-studied, multi-step process. chemistrysteps.comjove.commakingmolecules.com
Nucleophilic Attack: The secondary amine attacks the carbonyl carbon.
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the nitrogen to the oxygen, forming a neutral carbinolamine (or aminoalcohol).
Protonation of Hydroxyl: In the presence of an acid catalyst, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), a good leaving group.
Elimination of Water: The lone pair on the nitrogen helps to push out a water molecule, forming a positively charged iminium ion.
Deprotonation: A base (which can be another amine molecule or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the neutral enamine product and regeneration of the catalyst. chemistrysteps.comyoutube.com
Michael Addition: The mechanism for the aza-Michael addition involves the direct nucleophilic attack of the secondary amine's lone pair on the β-carbon of the α,β-unsaturated system. This forms a zwitterionic intermediate, which then undergoes a proton transfer (often from a protic solvent or another amine molecule) to the enolate oxygen to yield the final 1,4-adduct after tautomerization. A polar concerted mechanism involving a cyclic transition state has also been proposed. mst.edu
Spectroscopic Characterization and Structural Analysis of Isopropyl 2 Pyrrolidin 1 Yl Ethyl Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine, a complete assignment of its ¹H and ¹³C NMR spectra is the first step in a comprehensive structural analysis.
A predicted ¹H NMR spectrum would likely show the following features:
Isopropyl Group: A doublet for the six equivalent methyl protons (CH₃) and a septet for the methine proton (-CH-). The methine proton, being attached to a nitrogen and a carbon, would appear at a lower field than the methyl protons.
Ethyl Bridge: Two distinct multiplets for the two methylene (B1212753) groups (-CH₂-CH₂-). The methylene group adjacent to the pyrrolidine (B122466) nitrogen is expected to be deshielded and resonate at a lower field compared to the methylene group adjacent to the isopropylamino group.
Pyrrolidine Ring: The protons on the pyrrolidine ring would likely present as complex multiplets due to their diastereotopic nature and coupling with each other. The protons on the carbon adjacent to the nitrogen (α-protons) would be the most deshielded within the ring system.
Amine Proton: A broad singlet for the N-H proton of the secondary amine, the chemical shift of which can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: This table is based on predicted values and general principles of NMR spectroscopy, as direct experimental data is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl-CH₃ | ~ 1.0 - 1.2 | Doublet | 6H |
| Isopropyl-CH | ~ 2.8 - 3.0 | Septet | 1H |
| -N-CH₂- (Ethyl) | ~ 2.6 - 2.8 | Multiplet | 2H |
| -CH₂-N(pyrrolidine) | ~ 2.7 - 2.9 | Multiplet | 2H |
| Pyrrolidine-CH₂ (α) | ~ 2.5 - 2.7 | Multiplet | 4H |
| Pyrrolidine-CH₂ (β) | ~ 1.7 - 1.9 | Multiplet | 4H |
| -NH- | Variable (e.g., 1.5 - 2.5) | Broad Singlet | 1H |
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The chemical shifts in the ¹³C spectrum are indicative of the hybridization and the type of functional group.
For this compound, the following signals are expected:
Isopropyl Group: Two signals, one for the two equivalent methyl carbons and another for the methine carbon at a lower field.
Ethyl Bridge: Two distinct signals for the two methylene carbons.
Pyrrolidine Ring: Two signals for the non-equivalent carbons of the pyrrolidine ring, with the carbons adjacent to the nitrogen appearing at a lower field.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is based on predicted values and general principles of NMR spectroscopy, as direct experimental data is not publicly available.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Isopropyl-CH₃ | ~ 20 - 25 |
| Isopropyl-CH | ~ 45 - 50 |
| -N-CH₂- (Ethyl) | ~ 48 - 53 |
| -CH₂-N(pyrrolidine) | ~ 55 - 60 |
| Pyrrolidine-CH₂ (α) | ~ 53 - 58 |
| Pyrrolidine-CH₂ (β) | ~ 22 - 27 |
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For instance, it would show a correlation between the isopropyl methyl protons and the methine proton, and correlations between adjacent methylene protons in the ethyl bridge and within the pyrrolidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.
The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to the vibrations of its functional groups.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is based on typical vibrational frequencies for the respective functional groups.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak, Broad | Weak |
| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Strong | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium | Weak |
| C-H Bend | CH₂, CH₃ | 1350 - 1470 | Medium | Medium |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium | Medium-Strong |
The presence of a broad absorption in the 3300-3500 cm⁻¹ region of the IR spectrum would be a clear indication of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the isopropyl, ethyl, and pyrrolidine groups would give rise to strong bands in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations would be observed in the fingerprint region and are crucial for confirming the amine functionalities.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. For this compound, mass spectrometry is crucial for confirming its molecular identity and understanding its chemical framework.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass.
For this compound, the molecular formula is C₉H₂₂N₂. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. Based on this, the predicted exact mass of the protonated molecule [M+H]⁺ would be used for identification in HRMS analysis.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₂₂N₂ |
| Monoisotopic Mass | 158.1783 g/mol |
| Exact Mass of [M+H]⁺ | 159.1859 m/z |
Note: The data in this table is predicted based on the chemical formula and has not been determined from direct experimental analysis of this compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of aliphatic amines is well-characterized and typically proceeds through specific pathways. jove.com
For this compound, the fragmentation is expected to be dominated by cleavage at the bonds alpha to the nitrogen atoms, as this leads to the formation of stable, resonance-stabilized carbocations. libretexts.orglibretexts.org The presence of two nitrogen atoms offers multiple sites for initial ionization and subsequent fragmentation.
Key predicted fragmentation pathways include:
Cleavage of the Isopropyl Group: Loss of a methyl radical (CH₃•) from the isopropyl group is a common fragmentation for isopropylamines, leading to a stable secondary carbocation. docbrown.info
Cleavage adjacent to the Pyrrolidine Ring: α-cleavage at the C-C bond of the ethyl chain attached to the pyrrolidine nitrogen is expected. This would result in the formation of a stable pyrrolidinium-containing ion.
Formation of the Pyrrolidine Imminium Ion: A major fragment is anticipated at m/z 70, corresponding to the pyrrolidine imminium ion, a common fragment for N-alkylpyrrolidines.
Formation of the Isopropyl Imminium Ion: Another significant fragment is expected from the cleavage of the bond between the two carbons of the ethyl bridge, leading to an isopropyl imminium ion.
Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 159.19 m/z)
| Predicted m/z | Predicted Fragment Structure | Fragmentation Pathway |
| 144.16 | [C₈H₂₀N₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. |
| 84.08 | [C₅H₁₀N]⁺ | Cleavage of the ethyl bridge, formation of vinylpyrrolidine cation. |
| 72.08 | [C₄H₁₀N]⁺ | Isopropyl imminium ion from cleavage of the ethyl bridge. |
| 70.06 | [C₄H₈N]⁺ | Pyrrolidine imminium ion from cleavage of the N-ethyl bond. |
Note: The fragmentation data in this table is predicted based on established fragmentation patterns of aliphatic amines and related structures and has not been determined from direct experimental analysis of this compound.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. The technique is most effective for compounds containing chromophores, which are functional groups with delocalized or non-bonding electrons, such as aromatic rings, conjugated systems, or carbonyl groups. masterorganicchemistry.comvscht.cz
This compound is a saturated aliphatic amine. It lacks any significant chromophores. The only electronic transitions available are n → σ* and σ → σ* transitions.
n → σ* transitions: These involve the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding sigma orbital. These transitions are typically of low intensity and occur in the far UV region, generally below 200 nm. libretexts.org
σ → σ* transitions: These involve the promotion of an electron from a sigma bonding orbital to an anti-bonding sigma orbital. These transitions require high energy and occur at even shorter wavelengths in the vacuum UV region.
Due to the absence of a chromophore, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). nih.gov Therefore, UV-Vis spectroscopy is of limited utility for the routine analysis or quantification of this compound without prior derivatization to introduce a chromophoric group.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value | Rationale |
| λmax (nm) | < 200 nm | Corresponds to low-intensity n → σ* transitions of the amine groups. |
| Molar Absorptivity (ε) | Low | Saturated aliphatic amines are weak absorbers of UV radiation. libretexts.org |
| Appearance | Colorless | No absorption in the visible region of the spectrum (400-800 nm). |
Note: The data in this table is predicted based on the known spectroscopic properties of aliphatic amines and has not been determined from direct experimental analysis of this compound.
Computational and Theoretical Studies of Isopropyl 2 Pyrrolidin 1 Yl Ethyl Amine
Quantum Chemical Calculations of Molecular Structure
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the quantum chemical calculations of the molecular structure of Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine. Therefore, detailed, experimentally validated data for its geometry optimization, conformational analysis, electronic structure, atomic charges, and electrostatic potential maps are not available in the public domain. The following sections outline the theoretical approaches that would be used for such an analysis.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of this compound would involve geometry optimization. This process employs quantum mechanical methods, such as Density Functional Theory (DFT), to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
A subsequent conformational analysis would be necessary to identify the various stable conformations (conformers) of the molecule. Due to the flexibility of the ethylamine chain and the isopropyl group, multiple low-energy conformers are expected. This analysis would involve systematically rotating the rotatable bonds and performing geometry optimization for each starting geometry to find all local energy minima. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature.
Electronic Structure Determination (HOMO-LUMO Energy Levels)
Following geometry optimization, the electronic structure of the most stable conformer would be investigated. This involves calculating the energies of the molecular orbitals. Key parameters derived from this are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO would also reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| No published data is available for these parameters. |
Atomic Charges and Electrostatic Potential Maps
To understand the charge distribution within this compound, atomic charges would be calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations provide a numerical value for the partial charge on each atom.
An electrostatic potential (ESP) map offers a more visual representation of the charge distribution. avogadro.ccdeeporigin.comlibretexts.org The ESP is mapped onto the electron density surface of the molecule, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, such as around the nitrogen atoms), while blue areas indicate positive potential (electron-poor regions). avogadro.ccdeeporigin.com This map is invaluable for predicting how the molecule will interact with other charged or polar species. deeporigin.com
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.
Calculated NMR Chemical Shifts and Coupling Constants
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are a powerful tool for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide reliable predictions of ¹H and ¹³C NMR spectra.
The calculated chemical shifts would be referenced against a standard, typically tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. The predicted coupling constants would provide information about the connectivity and dihedral angles between adjacent atoms.
Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Atom | Hypothetical ¹H Chemical Shift (ppm) |
| Pyrrolidine (B122466) C1 | - | Isopropyl CH | - |
| Pyrrolidine C2 | - | Isopropyl CH₃ | - |
| Pyrrolidine C3 | - | Ethyl CH₂-N(pyrrolidine) | - |
| Pyrrolidine C4 | - | Ethyl CH₂-N(isopropyl) | - |
| Ethyl C1 | - | Pyrrolidine CH₂ | - |
| Ethyl C2 | - | Amine NH | - |
| Isopropyl C1 | - | ||
| Isopropyl C2 | - | ||
| No published data is available for these parameters. |
Simulated Vibrational Spectra
Computational chemistry can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. This is typically done by performing a frequency calculation on the optimized geometry. The results provide the wavenumbers of the vibrational modes and their corresponding intensities.
These simulated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This comparison serves as a further check on the accuracy of the calculated molecular structure.
Theoretical Reactivity Predictions
Computational chemistry provides powerful tools for predicting the reactivity of molecules, offering insights into their behavior in chemical reactions. For this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its reactivity. researchgate.netacs.org These computational approaches allow for the calculation of various molecular properties that correlate with experimental observations of reactivity.
Nucleophilicity and Basicity Predictions
The structure of this compound features two distinct nitrogen atoms that can act as nucleophiles or bases: a tertiary amine within the pyrrolidine ring and a secondary amine in the ethylamino side chain. Computational models can predict the relative reactivity of these two sites.
Basicity is a thermodynamic property related to the ability of a molecule to accept a proton. In the gas phase, tertiary amines are generally more basic than secondary amines due to the electron-donating inductive effect of the alkyl groups. Therefore, the pyrrolidine nitrogen is predicted to be the more basic site.
Nucleophilicity is a kinetic property that describes the rate at which a molecule donates an electron pair to an electrophile. While related to basicity, nucleophilicity is also heavily influenced by steric hindrance. The secondary amine, being less sterically hindered than the tertiary pyrrolidine nitrogen, is predicted to be the more potent nucleophilic center.
Computational methods, including DFT and quantitative structure-activity relationship (QSAR) models, can quantify these predictions by calculating properties like proton affinities and nucleophilicity indices (NNu). nih.govbohrium.com
Table 1: Predicted Nucleophilicity and Basicity of this compound Nitrogen Centers This table presents predicted trends based on general chemical principles, as specific computational data for this molecule were not found in the search results.
| Nitrogen Center | Amine Type | Predicted Basicity | Predicted Nucleophilicity | Influencing Factors |
| Pyrrolidinyl N | Tertiary | Higher | Lower | Inductive effect (+I) of three alkyl groups increases electron density. Steric hindrance from the ring and ethyl group reduces accessibility for nucleophilic attack. |
| Isopropylamino N | Secondary | Lower | Higher | Fewer alkyl groups result in lower inductive stabilization of the conjugate acid. Less steric hindrance allows for easier approach to an electrophilic center. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. acs.orgnih.gov This involves mapping the potential energy surface of the reaction, identifying intermediates, and locating transition states. The energy of the transition state relative to the reactants determines the activation energy, a key factor in reaction kinetics.
For this compound, a common reaction to model would be a nucleophilic substitution (SN2) reaction, where the more nucleophilic secondary amine attacks an electrophile, such as an alkyl halide. stackexchange.comsavemyexams.comchemguide.co.uk
Modeling an SN2 Reaction:
Reactant Complex: The initial state where the amine and the electrophile are in proximity.
Transition State (TS): The highest energy point on the reaction pathway, where the new bond between the nitrogen and the electrophilic carbon is partially formed, and the bond between the carbon and the leaving group is partially broken.
Product Complex: The final state where the new product is formed.
Table 2: Illustrative Energy Profile for a Hypothetical SN2 Reaction with Methyl Chloride This table is a conceptual example to illustrate the type of data generated from reaction pathway modeling. The values are not based on actual calculations for the specific molecule.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CH3Cl | 0.0 |
| Transition State | [Amine---CH3---Cl]‡ | +25.0 |
| Products | N-methylated ammonium (B1175870) salt + Cl- | -15.0 |
Molecular Dynamics Simulations (if applicable for interactions with other species)
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique is highly applicable to understanding how this compound would behave in a solution and how it might interact with other chemical species, such as biological macromolecules. MD simulations have been successfully applied to study various pyrrolidine derivatives and their interactions. nih.govresearchgate.netmdpi.com
An MD simulation could model this compound in a box of solvent molecules (e.g., water) to investigate:
Solvation Structure: How solvent molecules arrange around the amine, particularly around the nitrogen atoms and hydrophobic alkyl groups.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the secondary amine's N-H group and water molecules.
Conformational Dynamics: The flexibility of the ethylamine side chain and the puckering of the pyrrolidine ring over time.
If this molecule were to be studied for its interaction with a protein, MD simulations could reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com
Table 3: Conceptual Parameters for a Molecular Dynamics Simulation This table outlines a typical setup for an MD simulation to study the solvation of this compound.
| Parameter | Description | Example Value/Setting | Potential Insights |
| System | Solute and Solvent | 1 molecule of this compound in a cubic box of ~5000 water molecules | Solvation free energy, hydration shell structure |
| Force Field | Mathematical model for atomic interactions | OPLS-AA, AMBER | Accurate representation of molecular mechanics |
| Simulation Time | Duration of the simulation | 100 nanoseconds | Observation of conformational changes and solvent reorganization |
| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, and Temperature) | Mimics experimental conditions in a lab |
| Analysis | Post-simulation calculations | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis | Quantitative data on the proximity of water to specific atoms and the lifetime of hydrogen bonds |
Isopropyl 2 Pyrrolidin 1 Yl Ethyl Amine As a Synthetic Building Block and Intermediate
Role in the Construction of Complex Organic Molecules
The presence of two distinct amine functionalities within Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine provides a valuable platform for the synthesis of elaborate organic structures. It can serve as a precursor to larger, more complex amines and diamines, or act as a foundational scaffold for the assembly of heterocyclic systems.
The secondary amine group in this compound can be readily alkylated or arylated to generate more substituted, advanced amine structures. Standard N-alkylation or N-arylation protocols, such as reductive amination or Buchwald-Hartwig amination, can be employed to introduce additional complexity. This allows for the systematic modification of the molecule's steric and electronic properties.
Furthermore, its role as a diamine building block is significant in the synthesis of vicinal diamines, which are prevalent motifs in biologically active molecules and ligands for transition-metal catalysis. nih.gov Methodologies such as rhodium-catalyzed hydroamination of allylic amines can be adapted to utilize this compound as a nucleophile, leading to the formation of unsymmetrical vicinal diamines with potential applications in medicinal chemistry. nih.gov
Derivatization Strategies for Novel Compounds
The nucleophilic nature of the amine groups in this compound allows for a wide range of derivatization reactions. These transformations are crucial for generating novel compounds with tailored properties for various applications, including medicinal chemistry and materials science.
The secondary amine is the primary site for acylation reactions to form amides. This can be achieved by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides. The use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) facilitates amide bond formation from carboxylic acids under mild conditions. nih.gov
Similarly, the reaction with isocyanates and isothiocyanates provides a straightforward route to the synthesis of substituted ureas and thioureas, respectively. nih.govresearchgate.netresearchgate.netias.ac.in These functional groups are known to be important pharmacophores in a multitude of biologically active compounds. nih.gov The general approach involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate or isothiocyanate.
Table 1: Illustrative Derivatization to Form Amides, Ureas, and Thioureas
| Reagent | Product Class | General Structure of Product |
| R-COCl (Acyl Chloride) | Amide | Isopropyl-(N-acyl-2-pyrrolidin-1-yl-ethyl)-amine |
| R-N=C=O (Isocyanate) | Urea | N-Isopropyl-N'-(substituted)-N-(2-pyrrolidin-1-yl-ethyl)-urea |
| R-N=C=S (Isothiocyanate) | Thiourea | N-Isopropyl-N'-(substituted)-N-(2-pyrrolidin-1-yl-ethyl)-thiourea |
Sulfonamides, another critical functional group in medicinal chemistry, can be synthesized from this compound by reacting it with sulfonyl chlorides. cuni.czorganic-chemistry.orgresearchgate.netucl.ac.uk The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. This transformation allows for the introduction of a sulfonyl group, which can significantly alter the physicochemical properties of the parent molecule.
While the synthesis of sulfonates directly from the amine is less common, derivatization of the secondary amine to an alcohol, followed by reaction with a sulfonyl chloride, would yield a sulfonate ester.
The tertiary nitrogen atom within the pyrrolidine (B122466) ring is susceptible to quaternization. This reaction, often referred to as the Menshutkin reaction, involves the treatment of the tertiary amine with an alkyl halide, such as methyl iodide or benzyl bromide. mdpi.comscienceinfo.com This process results in the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. mdpi.comscienceinfo.comresearchgate.netmdpi.comnih.gov Quaternary ammonium salts have a wide range of applications, including as phase-transfer catalysts and antimicrobial agents. The quaternization of this compound would selectively occur at the more nucleophilic tertiary nitrogen of the pyrrolidine ring.
Table 2: Illustrative Reagents for Quaternary Ammonium Salt Formation
| Alkylating Agent | Anion | General Structure of Quaternary Ammonium Salt Product |
| Methyl Iodide (CH₃I) | Iodide (I⁻) | 1-(2-(Isopropylamino)ethyl)-1-methylpyrrolidin-1-ium iodide |
| Ethyl Bromide (CH₃CH₂Br) | Bromide (Br⁻) | 1-Ethyl-1-(2-(isopropylamino)ethyl)pyrrolidin-1-ium bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | Chloride (Cl⁻) | 1-Benzyl-1-(2-(isopropylamino)ethyl)pyrrolidin-1-ium chloride |
Utility in Divergent Synthetic Pathways
Divergent synthesis aims to generate a library of structurally distinct molecules from a common intermediate. The bifunctional nature of this compound, possessing both a secondary and a tertiary amine, makes it a candidate for such strategies. The differential reactivity of these two amine groups is key to its potential in divergent synthesis.
The secondary amine offers a reactive site for a variety of transformations, including acylation, alkylation, sulfonylation, and condensation reactions. The pyrrolidine nitrogen, being a tertiary amine, is typically less reactive towards these transformations but can participate in reactions such as quaternization or act as a directing group or ligand for metal catalysts.
A hypothetical divergent synthetic approach could involve the initial selective functionalization of the secondary amine. For instance, acylation with a variety of acid chlorides would yield a library of amides. Subsequent manipulation of the pyrrolidine ring or the N-isopropyl group could introduce further diversity. Alternatively, the tertiary amine of the pyrrolidine ring could be used to direct ortho-metalation of an aromatic substituent, if present, leading to a different set of derivatives.
The ethylenediamine (B42938) backbone also provides a scaffold that can be modified. For example, oxidation of the carbon backbone or cleavage of the C-N bonds under specific conditions could lead to entirely different molecular frameworks, further expanding the diversity of the products accessible from this single starting material.
Table 1: Potential Divergent Reactions of this compound
| Reaction Type | Reagent/Conditions | Potential Product Class |
| Acylation | Acid Chlorides (R-COCl) | N-acyl derivatives |
| Alkylation | Alkyl Halides (R-X) | N-alkyl derivatives |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-substituted derivatives |
| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | N-sulfonyl derivatives |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino carbonyl compounds |
Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. The presence of two distinct nucleophilic nitrogen atoms in this compound suggests its potential as a component in various MCRs.
One of the most well-known MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While primary amines are the most common amino component, secondary amines can also participate. In principle, the secondary amine of this compound could act as the amine component in an Ugi-type reaction, leading to the formation of α-acetamidoamides. The resulting product would incorporate the pyrrolidinoethyl moiety, offering a route to complex, functionalized peptide mimics.
Another relevant class of MCRs is the Mannich reaction, which involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. This compound could serve as the amine component, reacting with an aldehyde and a suitable enolizable carbonyl compound to generate β-amino carbonyl compounds, which are valuable synthetic intermediates.
Furthermore, the diamine structure of this compound makes it an interesting candidate for the synthesis of heterocyclic compounds through MCRs. For example, reaction with a dicarbonyl compound and another component could lead to the formation of novel diazepine or pyrazine derivatives. The specific outcome of such a reaction would depend on the nature of the other reactants and the reaction conditions.
Table 2: Potential Multicomponent Reactions Involving this compound
| Multicomponent Reaction | Other Reactants | Potential Product Scaffold |
| Ugi-type Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylaminoamide |
| Mannich Reaction | Aldehyde, Enolizable Carbonyl | β-Amino carbonyl compound |
| Aza-Diels-Alder Reaction | Diene, Dienophile | Tetrahydropyridine derivative |
| Hantzsch Pyrrole (B145914) Synthesis | α-Haloketone, β-Ketoester | Substituted pyrrole |
While the specific reactivity of this compound in these contexts requires experimental validation, its structural features provide a strong basis for its potential as a valuable and versatile building block in modern organic synthesis.
Potential Research Applications of Isopropyl 2 Pyrrolidin 1 Yl Ethyl Amine in Academic Chemistry
Chiral Auxiliary or Ligand Design (based on structural similarity to known ligands)
The efficacy of chiral ligands in asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective production of complex molecules. nih.gov The structure of Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine, featuring a C1-symmetric 1,2-diamine, is analogous to many successful ligands used in metal-catalyzed reactions. researchgate.net Chiral 1,2-diamines are highly valued as they form stable chelate complexes with a variety of transition metals and have been instrumental in the development of catalysts for numerous asymmetric transformations. researchgate.netnih.gov
The synthesis of this compound and its derivatives can be envisioned through established methodologies for creating unsymmetrical vicinal diamines. A plausible synthetic route could involve the hydroamination of N-vinylpyrrolidine with isopropylamine (B41738), or the reductive amination of a suitable aminoaldehyde precursor. A rhodium-catalyzed hydroamination of primary or secondary allylic amines with various amine nucleophiles has been shown to be an effective method for producing a wide array of unsymmetrical vicinal diamines. nih.gov For instance, a primary amine like isopropylamine could be reacted with an allylic amine derivative of pyrrolidine (B122466) to generate the target scaffold.
Another established approach is the ring-opening of activated aziridines. This method provides a regioselective and stereospecific route to vicinal diamines. researchgate.net Furthermore, methods for the one-pot preparation of N,N'-dialkylated derivatives of chiral diamines, such as (1R,2R)-cyclohexane-1,2-diamine, have been developed and could be adapted for the synthesis of the target compound. researchgate.net
The resolution of a racemic mixture of this compound could be achieved through classical techniques, such as the formation of diastereomeric salts with a chiral resolving agent like tartaric acid, followed by separation through crystallization. nih.govmdpi.com
Table 1: Potential Synthetic Strategies for Chiral Diamine Derivatives
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Hydroamination | Catalytic addition of an amine N-H bond across an olefin. nih.gov | Atom-economical, potential for high regio- and enantioselectivity. |
| Reductive Amination | Reaction of an amine with a carbonyl compound, followed by reduction. | Versatile, wide range of available starting materials. |
| Aziridine (B145994) Ring-Opening | Nucleophilic attack of an amine on an activated aziridine ring. researchgate.net | Stereospecific, provides access to vicinal diamines. |
| Diastereomeric Salt Resolution | Formation of salts with a chiral acid or base, followed by separation. nih.govmdpi.com | Classical and widely used method for resolving racemates. |
This table outlines potential, not experimentally verified, synthetic routes for the target compound based on established chemical principles.
The structural motif of a chiral pyrrolidine is a well-established "privileged scaffold" in asymmetric catalysis, most notably in the form of proline and its derivatives. researchgate.netncert.nic.in These catalysts are known to promote a variety of asymmetric transformations with high stereocontrol. acs.org Diamine ligands are also critical in many catalytic systems. For example, C2-symmetric diamine-copper(II) complexes have been shown to be efficient catalysts for the enantioselective Henry reaction, producing β-hydroxy nitroalkanes with excellent enantiomeric excesses. ncert.nic.in
Given its structure, this compound could be explored as a ligand in several types of asymmetric reactions:
Asymmetric Hydrogenation: Chiral ligands containing a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities. researchgate.net Similarly, rhodium complexes of chiral pyrrolidine-substituted ferrocene (B1249389) ligands are highly effective in the asymmetric hydrogenation of olefins. researchgate.net Ruthenium(II) precatalysts bearing both N-heterocyclic carbene (NHC) and chiral diamine ligands have also demonstrated broad applicability in the asymmetric hydrogenation of various ketones and heterocycles. nih.gov The diamine moiety of this compound could chelate to a metal center, such as rhodium or ruthenium, creating a chiral environment for the reduction of prochiral substrates.
Asymmetric C-C Bond Formation: The Henry (nitroaldol) reaction is a powerful tool for C-C bond formation. Copper complexes of chiral diamines have been extensively studied as catalysts for this reaction. ncert.nic.in The target compound could be evaluated as a ligand for copper or other metals in catalyzing the enantioselective addition of nitroalkanes to aldehydes.
The performance of such a ligand in catalysis would depend on the conformational rigidity of the resulting metal complex and the steric and electronic properties of the isopropyl and pyrrolidine substituents.
The coordination of this compound to a metal center would likely result in a C1-symmetric complex. The lack of C2 symmetry can sometimes be advantageous, as it creates a more electronically and sterically differentiated environment around the metal. nih.gov The coordination of multidentate neutral amine ligands to Group 1 metal cations has also been shown to result in versatile coordination modes, from trigonal bipyramidal to distorted trigonal prismatic, depending on the metal's ionic radius. nih.gov
The study of the coordination complexes of this compound with various transition metals (e.g., Cu, Pd, Rh, Ru, Fe) would be a crucial first step in evaluating its potential as a catalyst. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be employed to characterize the structure and stability of these complexes.
Scaffold for Chemical Probe Development (non-clinical)
Chemical probes are essential tools for studying biological systems and for various analytical applications in a non-clinical context. The this compound scaffold, with its two distinct amine functionalities, provides a platform for the synthesis of more complex molecules designed for specific recognition or detection tasks.
The introduction of a reporter group, such as a fluorophore or a spin label, onto the diamine scaffold could generate valuable chemical probes.
Fluorescent Analogs: A fluorescent dye could be covalently attached to either the primary or secondary amine of the scaffold. The pyrrolidine nitrogen or the secondary isopropylamine nitrogen could be functionalized without disrupting the core structure significantly. Recently, a specific fluorescent probe for pyrrolidine has been developed, demonstrating that this moiety can be targeted for sensing applications. researchgate.netnih.gov The synthesis of such probes often involves the reaction of an amine with a fluorophore containing a reactive group, such as a carboxylic acid or an isothiocyanate. researchgate.net For example, a rhodamine-based scaffold has been functionalized with an ethylenediamine (B42938) unit to create a fluorescent probe for phosgene (B1210022) detection.
Spin-Labeled Analogs: Site-directed spin labeling is a powerful technique for studying molecular interactions and dynamics using electron paramagnetic resonance (EPR) spectroscopy. A nitroxide spin label, such as a TEMPO derivative, could be attached to the this compound scaffold. This could be achieved by reacting an appropriately functionalized spin label with one of the amine groups. Bifunctional spin labels have been designed to link a ligand to a surface while providing a spectroscopic handle to monitor binding events. A spin-labeled version of the target diamine could be used to study its coordination to paramagnetic metal centers or its interaction with other molecules in a non-clinical research setting.
Affinity chromatography is a powerful purification technique that relies on the specific interaction between a target molecule and a ligand immobilized on a solid support. The diamine structure of this compound makes it a suitable candidate for development as an affinity ligand.
The scaffold could be immobilized on a chromatography resin, such as agarose (B213101) or magnetic beads, through one of its amine groups. sfu.ca The remaining functional groups of the molecule would then be available to interact with target analytes. For example, a substrate of diamine oxidase, hexamethylene diamine, was covalently bound to Sepharose to create a sorbent for the purification of the enzyme. Similarly, the pyrrolidine or the N-isopropylamine moiety could act as a recognition element for specific binding partners. The development of such affinity reagents would involve:
Immobilization Chemistry: Covalent attachment of the diamine scaffold to an activated resin. Common methods include coupling via primary amines to CNBr-activated or N-hydroxysuccinimide (NHS)-activated agarose.
Binding and Elution Studies: Investigating the ability of the immobilized ligand to selectively bind target molecules from a complex mixture and then to release them under specific elution conditions (e.g., change in pH or ionic strength).
These affinity reagents could be valuable for the selective isolation and purification of interacting partners in academic research, for example, in the study of metal ion coordination or in the development of novel separation materials.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-vinylpyrrolidine |
| Isopropylamine |
| (1R,2R)-cyclohexane-1,2-diamine |
| Tartaric acid |
| Proline |
| β-hydroxy nitroalkanes |
| Ketones |
| Olefins |
| Nitroalkanes |
| Aldehydes |
| Palladium(II) |
| Cobalt(III) |
| Ruthenium(II) |
| Copper(II) |
| Rhodium(II) |
| Iron |
| Phosgene |
| Hexamethylene diamine |
| Diamine oxidase |
| TEMPO |
| Rhodamine |
| N-hydroxysuccinimide |
An article on the chemical compound this compound cannot be generated at this time. Extensive research has not yielded any specific scholarly articles, patents, or detailed research findings regarding its application in materials science or as an investigative tool for fundamental chemical principles.
The lack of available data prevents the creation of an evidence-based article that adheres to the requested structure and content inclusions. Information regarding its potential incorporation into polymer backbones, use in surface grafting, or studies on its basicity, nucleophilicity, and intramolecular interactions is not present in the accessible scientific literature.
Further research on this specific compound is required before a comprehensive and scientifically accurate article can be composed.
Conclusion and Future Research Directions
Summary of Current Understanding of Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine
This compound is a diamine featuring a secondary isopropylamine (B41738) group and a tertiary pyrrolidine (B122466) ring linked by an ethyl bridge. Its molecular structure is confirmed by its CAS number, 1042540-67-9, and its molecular formula, C9H20N2. The current understanding of this compound is primarily theoretical, based on the well-documented chemistry of secondary and tertiary amines, as well as the pyrrolidine heterocycle.
Identification of Underexplored Research Avenues
The most significant finding regarding this compound is the vast expanse of underexplored research avenues. There is a clear lack of published studies detailing its synthesis, comprehensive characterization, and potential applications. Key areas that warrant investigation include:
Synthetic Methodologies: Development and optimization of synthetic routes to produce this compound with high yield and purity. Comparative studies of different synthetic strategies would be valuable. ijrpr.commdpi.com
Pharmacological Screening: Given that many pyrrolidine-containing compounds exhibit biological activity, a thorough investigation into the pharmacological profile of this molecule is a critical next step. tandfonline.comfrontiersin.orgresearchgate.net Its potential as an antimicrobial, anticancer, or central nervous system active agent remains unknown. frontiersin.orgresearchgate.net
Coordination Chemistry: The presence of two nitrogen atoms with differing steric and electronic environments makes it a potentially interesting ligand for the formation of metal complexes. nih.gov Research into its coordination behavior with various transition metals could reveal novel catalytic or material science applications.
Physicochemical Properties: Detailed experimental determination of its physical and chemical properties is necessary to move beyond theoretical predictions.
Potential for Novel Applications and Discoveries
The unique combination of a secondary and a tertiary amine within a relatively simple and flexible structure suggests a broad range of potential applications. The exploration of this compound could lead to the discovery of:
New Pharmaceutical Agents: As a scaffold, it could be further functionalized to create libraries of compounds for drug discovery programs. tandfonline.comfrontiersin.org The pyrrolidine moiety is a well-established pharmacophore. tandfonline.comfrontiersin.org
Novel Catalysts: Metal complexes of this compound could exhibit unique catalytic activities in organic transformations.
Building Blocks in Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, including polyamines and macrocycles. ijrpr.com
Corrosion Inhibitors and Surfactants: The amine functionalities suggest potential use as corrosion inhibitors or as a precursor for the synthesis of cationic surfactants. nih.gov
Methodological Advancements in Amine Chemistry Research
The study of this compound can benefit significantly from recent methodological advancements in amine chemistry. unibo.it Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could enable more efficient and scalable production. nih.gov Advanced analytical methods, including two-dimensional NMR spectroscopy and high-resolution mass spectrometry, will be crucial for unambiguous structure elucidation and purity assessment. researchgate.net Furthermore, computational chemistry can be employed to predict its properties, model its interactions with biological targets, and guide experimental design.
Q & A
Q. What are the recommended methods for synthesizing Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine?
A feasible synthetic route involves reductive amination or nucleophilic substitution. For example, reacting 2-pyrrolidin-1-yl-ethylamine with isopropyl bromide in the presence of a base (e.g., KCO) under inert conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for validation .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Isopropyl bromide, KCO, DMF, 80°C | ~65% | ≥95% |
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should include:
- pH stability : Incubate in buffers (pH 3–10) at 25°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Limited data suggest tertiary amines like this compound are stable under neutral to slightly alkaline conditions but may degrade in strongly acidic environments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Full-body chemical-resistant suits, nitrile gloves, and safety goggles.
- Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators if airborne concentrations exceed exposure limits.
- Environmental Controls : Avoid drainage contamination; use sealed reaction vessels .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR, DFT) predict the biological activity of this compound?
Quantitative Structure-Activity Relationship (QSAR) models using parameters like logP, polar surface area, and steric descriptors (e.g., McGowan volume) can correlate structural features with antibacterial or receptor-binding activity. For example, MOE software-derived models indicate that lipophilicity (logP ~0.97) and steric bulk (mcvol ~125 ml/mol) are critical for membrane penetration .
- Computational Data :
| Parameter | Value | Relevance to Activity |
|---|---|---|
| logP | 0.97 | Membrane permeability |
| Polar Surface Area | 38 Ų | Bioavailability |
Q. What catalytic applications does this amine have in nanoparticle synthesis or organic transformations?
Bulky amines like this compound can act as ligands in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) or stabilize superparamagnetic iron oxide nanoparticles (SPIONs) via surface coordination. For example, diisopropylamine derivatives enhance selectivity in nucleophilic substitutions by reducing side reactions .
Q. How can researchers resolve contradictions in reported toxicity data for structurally similar amines?
Conflicting toxicity profiles (e.g., acute oral LD values) may arise from impurities or assay variability. Mitigation strategies include:
- Batch consistency : Validate purity via GC-MS or HPLC.
- In vitro assays : Compare cytotoxicity (e.g., IC in HEK293 cells) across multiple labs. Evidence suggests tertiary amines with pyrrolidine moieties exhibit moderate dermal toxicity (Category 4, EU-GHS) but require case-specific risk assessments .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- HPLC-DAD : Detect impurities ≥0.1% using C18 columns (mobile phase: acetonitrile/0.1% TFA).
- GC-MS : Identify volatile byproducts (e.g., residual isopropyl bromide) with electron ionization (EI) mode .
Q. How can researchers design experiments to study its interaction with biological membranes?
Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers. Computational molecular dynamics (MD) simulations can further elucidate insertion mechanisms .
Data Gaps and Future Directions
- Missing Data : Melting point, water solubility, and oxidative stability remain uncharacterized. Experimental determination via differential scanning calorimetry (DSC) and shake-flask methods is recommended .
- Emerging Applications : Explore its role in enzyme-catalyzed reactions (e.g., artificial amine synthesis pathways) for sustainable chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
